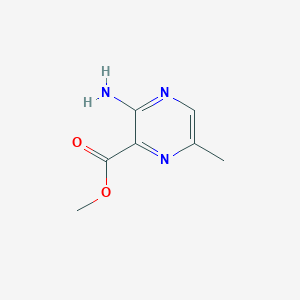

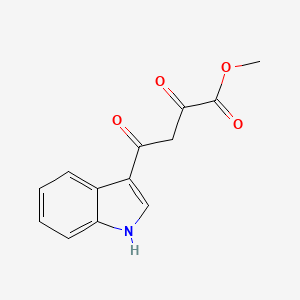

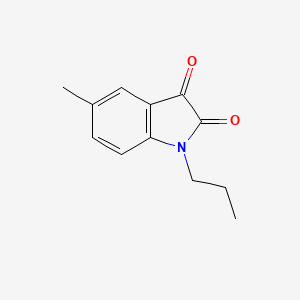

![molecular formula C11H18N2O2 B3023207 N-(叔丁基)-2-[(2-呋喃甲基)氨基]乙酰胺 CAS No. 1021141-24-1](/img/structure/B3023207.png)

N-(叔丁基)-2-[(2-呋喃甲基)氨基]乙酰胺

描述

Synthesis Analysis

The synthesis of related compounds involves the use of N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. The tert-butanesulfinyl group activates the imines for the addition of various nucleophiles and serves as a chiral directing group. After nucleophilic addition, the group can be readily cleaved with acid, yielding a range of highly enantioenriched amines . Additionally, the reaction of N-tert-butanesulfinyl α-halo imines with alkoxides can produce N-tert-butanesulfinyl 2-amino acetals, which are precursors for N-protected α-amino carbonyl compounds .

Molecular Structure Analysis

The molecular structure of N-tert-butylacetamide, a compound structurally similar to the one , has been studied using microwave spectroscopy. The rotational spectrum revealed a trans configuration and Cs symmetry. Torsional splittings in the spectrum were attributed to the internal rotation of the acetyl methyl group, with a barrier height of approximately 65 cm^(-1). Hyperfine structures from the quadrupole coupling of the (14)N nucleus were also observed .

Chemical Reactions Analysis

The chemical reactions involving N-tert-butanesulfinyl imines are quite diverse. These intermediates are activated for the addition of many different classes of nucleophiles and can be used to synthesize a wide range of amines. The tert-butanesulfinyl group not only activates the imines but also imparts chirality to the resulting products, which is crucial for the synthesis of enantioenriched compounds. The group can be removed post-reaction to yield the desired amine products .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide are not directly reported in the provided papers, the properties of similar compounds can be inferred. For example, the synthesis of N-protected α-amino carbonyl compounds from N-tert-butanesulfinyl imines suggests that these compounds are stable under certain conditions and can be manipulated to yield various functional groups. The molecular structure analysis of N-tert-butylacetamide indicates that such compounds can exhibit complex rotational and hyperfine structures, which could affect their physical properties like boiling points, solubility, and spectroscopic characteristics .

科学研究应用

有机合成与催化

- 吲哚的再环化与合成:已经研究了某些呋喃甲基胺衍生物的再环化,包括类似于“N-(叔丁基)-2-[(2-呋喃甲基)氨基]乙酰胺”的结构。这些反应促进了吲哚和三酮的合成,为开发具有潜在药用价值的新型有机化合物提供了一条途径 (Butin, Smirnov, & Trushkov, 2008)。

化学反应和机理

- 二烷基双呋喃二羧酸酯的合成:在 N-[(Z)-1-苯甲酰-3-氧代-3-苯基-1-丙烯基]-2-(2-呋喃基)-2-氧代乙酰胺存在下,叔丁基异氰化物与某些酯反应,导致二烷基 5-叔丁基氨基-[2,2']双呋喃基-3,4-二羧酸酯的形成。这展示了该化合物在创建双呋喃结构中的用途,该结构可能在材料科学和有机电子学中得到应用 (Yavari, Nasiri, Moradi, & Djahaniani, 2004)。

生物共轭化学

- 双功能配体的开发:研究探索了叔丁基 N-(2-溴乙基)亚氨基二乙酸盐在双功能配体合成中的应用。这些化合物在生物共轭化学中对于开发诊断和治疗剂非常有价值,说明了叔丁基和乙酰胺衍生物在生物医学应用中的更广泛潜力 (Anelli, Fedeli, Gazzotti, Lattuada, Lux, & Rebasti, 1999)。

聚合物科学

- 氨基酸衍生单体的聚合:已经研究了新型氨基酸衍生乙炔单体的合成和聚合,这些单体在结构上与“N-(叔丁基)-2-[(2-呋喃甲基)氨基]乙酰胺”相关。这些研究提供了对具有独特性质的聚合物的创建的见解,例如特定的旋转和构象行为,突出了该化合物在先进材料开发中的相关性 (Gao, Sanda, & Masuda, 2003)。

属性

IUPAC Name |

N-tert-butyl-2-(furan-2-ylmethylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)13-10(14)8-12-7-9-5-4-6-15-9/h4-6,12H,7-8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHJFMOBMRODGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CNCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

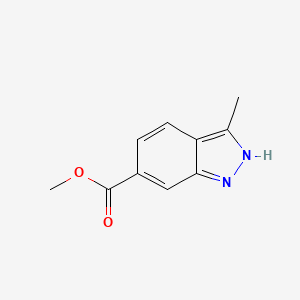

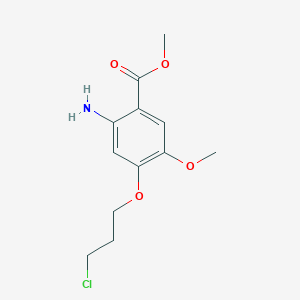

![(3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B3023126.png)

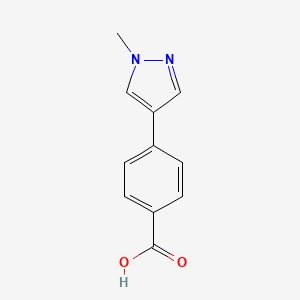

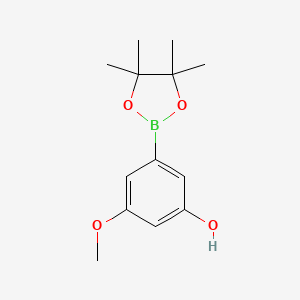

![1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3023131.png)

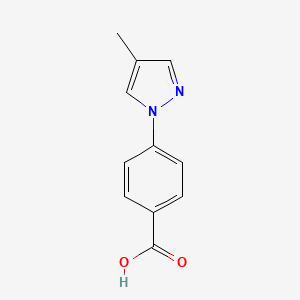

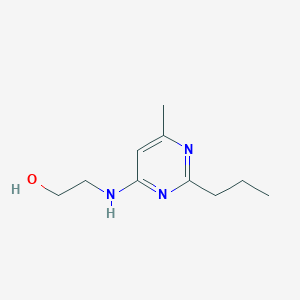

![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3023137.png)

![2-[(Methylamino)methyl]benzyl Alcohol](/img/structure/B3023145.png)